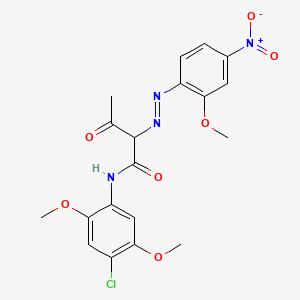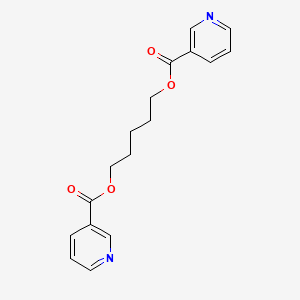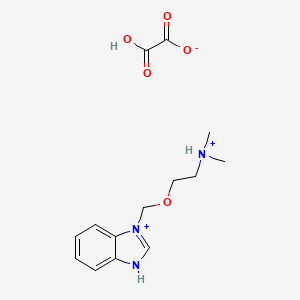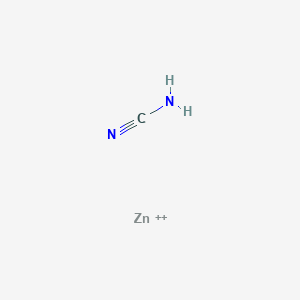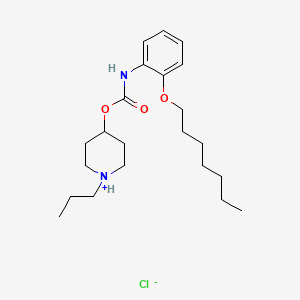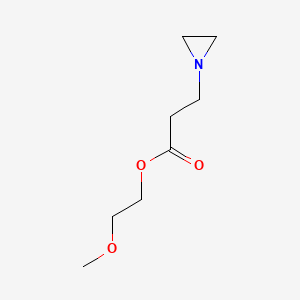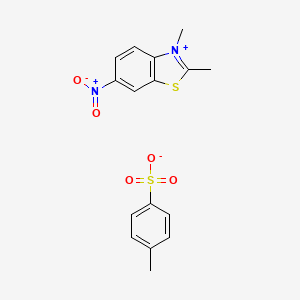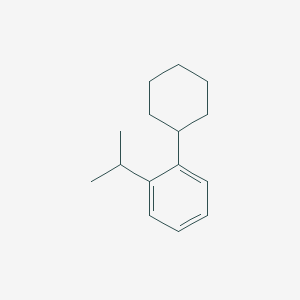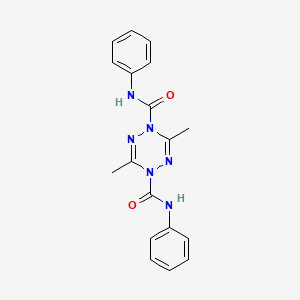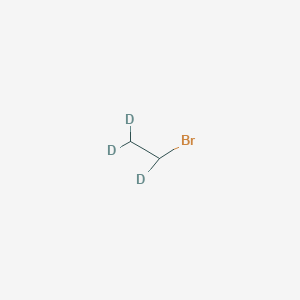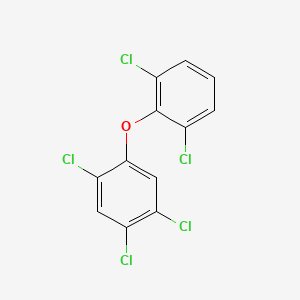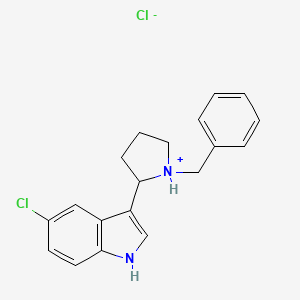
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and a chloroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The chloroindole moiety is then synthesized and attached to the pyrrolidine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A substituted benzamide used clinically as a stimulant of upper gastrointestinal motility and as an antiemetic.
Haloperidol: A potent neuroleptic drug used in the treatment of psychosis.
Sulpiride: A dopamine receptor blocker with low liability to induce extrapyramidal side effects.
Uniqueness
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride is unique due to its specific structure, which combines a benzyl group, a pyrrolidine ring, and a chloroindole moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
19134-02-2 |
|---|---|
Molecular Formula |
C19H20Cl2N2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-1-ium-2-yl)-5-chloro-1H-indole;chloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H |
InChI Key |
WHGGYVWXXOHAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


